REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][CH3:9])[N:5]=[C:4]([NH2:10])[N:3]=1.C1C(=O)N([I:18])C(=O)C1>>[Cl:1][C:2]1[C:7]([I:18])=[C:6]([CH2:8][CH3:9])[N:5]=[C:4]([NH2:10])[N:3]=1
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Name
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|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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ClC1=NC(=NC(=C1)CC)N
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Name
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Quantity
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3.7 g
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Type
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reactant
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Smiles
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C1CC(=O)N(C1=O)I
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Yield
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Type
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CUSTOM
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Details
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after precipitation from the reaction mixture
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Name
|
|
Type
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product
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Smiles
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ClC1=NC(=NC(=C1I)CC)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |